molecular formula C13H20O B13703259 Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- CAS No. 61248-61-1

Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl-

Cat. No.: B13703259
CAS No.: 61248-61-1
M. Wt: 192.30 g/mol
InChI Key: CXOPJFKSVOKFDU-UHFFFAOYSA-N
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Description

Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- is an organic compound with the molecular formula C13H20O. It is also known by other names such as tert-Butoxybenzene and tert-Butyl phenyl ether . This compound is characterized by the presence of a benzene ring substituted with a tert-butoxy group and three methyl groups. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

The synthesis of Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- typically involves the reaction of tert-butyl alcohol with phenol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as benzene or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity to these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- include:

Properties

CAS No.

61248-61-1

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1,3,5-trimethyl-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C13H20O/c1-9-7-10(2)12(11(3)8-9)14-13(4,5)6/h7-8H,1-6H3

InChI Key

CXOPJFKSVOKFDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC(C)(C)C)C

Origin of Product

United States

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